2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine
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Overview
Description
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine is an organic compound that belongs to the class of amines It features a butane backbone with methyl and diphenyl substituents, making it a structurally complex molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine typically involves multi-step organic reactions. One common method is the reductive amination of 2-Methyl-1,3-diphenylbutane-1,3-dione with an appropriate amine source under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an additive in polymer manufacturing
Mechanism of Action
The mechanism of action of 2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-diphenylbutane: Lacks the diamine functionality but shares the butane backbone and phenyl groups.
N,N-Diphenylbutane-1,3-diamine: Similar structure but without the methyl group.
2-Methyl-1,3-diphenylpropane-1,3-diamine: Similar but with a shorter carbon chain
Uniqueness
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable in various research and industrial applications.
Properties
CAS No. |
80460-54-4 |
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Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-methyl-1-N,3-N-diphenylbutane-1,3-diamine |
InChI |
InChI=1S/C17H22N2/c1-14(13-18-16-9-5-3-6-10-16)15(2)19-17-11-7-4-8-12-17/h3-12,14-15,18-19H,13H2,1-2H3 |
InChI Key |
ZHWDAGQLXXATHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1)C(C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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